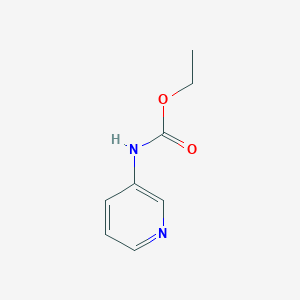

Ethyl pyridin-3-ylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-pyridin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRSARVOZNPQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284277 | |

| Record name | ethyl pyridin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6276-11-5 | |

| Record name | 6276-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl pyridin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and IUPAC name of Ethyl pyridin-3-ylcarbamate.

This technical guide provides a comprehensive overview of Ethyl pyridin-3-ylcarbamate, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical identity, structural details, physicochemical properties, synthesis, and safety protocols, offering a consolidated resource for laboratory and research applications.

Chemical Identity and Structure

This compound is an organic compound featuring a pyridine ring substituted with a carbamate group. The precise arrangement of these functional groups is critical to its chemical behavior and reactivity.

IUPAC Name: The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is ethyl N-pyridin-3-ylcarbamate [1].

Synonyms: In scientific literature and commercial listings, this compound may be referred to by several alternative names, including:

-

Ethyl N-(pyridin-3-yl)carbamate

-

Ethyl (3-pyridyl)carbamate

-

Ethyl pyridin-3-yl-carbamate[1]

-

Ethyl N-3-pyridinylcarbamate[1]

The structural formula, depicted below, illustrates the connectivity of the atoms, with an ethyl group attached to the oxygen of the carbamate, which in turn is bonded to the nitrogen at the 3-position of the pyridine ring.

References

Ethyl pyridin-3-ylcarbamate CAS number and molecular weight.

An In-depth Technical Guide to Ethyl Pyridin-3-ylcarbamate: Synthesis, Properties, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical synthesis. We will delve into its fundamental properties, outline a detailed synthesis protocol with mechanistic insights, explore its critical applications in drug development, and provide essential safety and handling information. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Compound Identification and Core Properties

This compound is a carbamate derivative of 3-aminopyridine. Its structure incorporates a pyridine ring, an amine linkage, and an ethyl carbamate group, making it a versatile building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 6276-11-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [2][4] |

| IUPAC Name | ethyl N-pyridin-3-ylcarbamate | [4] |

| Synonyms | Ethyl (3-pyridyl)carbamate, Carbamic acid, N-3-pyridinyl-, ethyl ester | [4] |

| Physical Form | Solid | [3] |

| Storage Temperature | Room temperature, sealed in dry conditions | [3] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the N-acylation of 3-aminopyridine with ethyl chloroformate. This reaction is a classic example of Schotten-Baumann conditions, typically requiring a base to neutralize the hydrochloric acid byproduct.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-aminopyridine.

Materials:

-

3-Aminopyridine (1.0 eq)

-

Ethyl chloroformate (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize side-product formation.

-

Reagent Addition: Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x). The aqueous washes remove the hydrochloride salt and any unreacted base.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Applications in Research and Drug Development

This compound serves as a pivotal intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its primary function is to introduce a protected amino group onto a pyridine scaffold, which can then be modified in subsequent steps.

Intermediate for Piperidine Derivatives

A significant application is its use as a precursor for piperidin-3-ylcarbamate compounds.[4] The pyridine ring of this compound can be catalytically hydrogenated to form the corresponding piperidine ring. This transformation is a key step in the synthesis of various drug candidates.

Caption: Role as a key intermediate in API synthesis.

This hydrogenation is often performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] The resulting ethyl piperidin-3-ylcarbamate is a valuable chiral intermediate, especially for diabetes treatments, and can be resolved into its constituent enantiomers for stereospecific drug synthesis.[4]

Analogues in Antimitotic Agents Research

Research has also explored related structures, such as ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, as potential antimitotic agents with antitumor activity.[6] This suggests that the pyridinylcarbamate moiety is a pharmacologically relevant scaffold for the development of novel therapeutics.

Safety, Handling, and Spectroscopic Data

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry place.

-

Spectroscopic Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Typical spectroscopic data are as follows:

| Spectroscopy Type | Expected Chemical Shifts / Peaks |

| ¹H NMR | Chemical shifts (δ) in ppm: Protons on the pyridine ring would appear in the aromatic region (~7.2-8.5 ppm). The ethyl group would show a quartet for the -CH₂- group (~4.2 ppm) and a triplet for the -CH₃ group (~1.3 ppm). The N-H proton would appear as a broad singlet. |

| ¹³C NMR | Chemical shifts (δ) in ppm: The carbonyl carbon (C=O) of the carbamate would be observed around 154 ppm. Aromatic carbons would appear between 120-150 ppm. The ethyl group carbons would be seen at approximately 61 ppm (-CH₂-) and 14 ppm (-CH₃-). |

| IR Spectroscopy | Wavenumbers (cm⁻¹): A strong absorption band for the carbonyl (C=O) stretch of the carbamate group is expected around 1700-1750 cm⁻¹. N-H stretching vibrations would be observed in the range of 3200-3400 cm⁻¹. C-H stretches for aromatic and aliphatic groups will also be present. |

Note: Actual spectral values can vary depending on the solvent and instrument used.

Conclusion

This compound is a compound of significant utility in modern organic and medicinal chemistry. Its straightforward synthesis and its role as a stable, versatile intermediate for introducing the 3-aminopyridine moiety make it an invaluable tool for researchers. Its application in the synthesis of piperidine-based pharmaceuticals, particularly for metabolic diseases, underscores its importance in drug discovery pipelines. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound [oakwoodchemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Potential antimitotic agents. Synthesis of some ethyl benzopyrazin-7-ylcarbamates, ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, and ethyl pyrido[3,4-e]-as-triazin-7-ylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ethyl N-(pyridin-3-yl)carbamate | C8H10N2O2 | CID 235275 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ethyl Pyridin-3-ylcarbamate in Organic Solvents for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of Ethyl Pyridin-3-ylcarbamate, a heterocyclic carbamate of interest in pharmaceutical research. We will delve into the theoretical underpinnings of solubility, present a robust, field-proven experimental protocol for its determination, and discuss the critical interplay between solute and solvent properties that governs this fundamental characteristic. This document is intended for researchers, scientists, and drug development professionals seeking both a practical methodology and a deeper mechanistic understanding of API solubility.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant; it is a critical determinant of a drug candidate's success.[3] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and underestimated toxicity in early-stage assays.[4][5] this compound, with its pyridine ring and carbamate functional group, presents a unique physicochemical profile. Understanding its solubility behavior in a range of organic solvents is essential for developing viable purification strategies (e.g., crystallization), creating stable liquid formulations, and predicting its behavior in complex biological systems.[2][6] This guide will provide the necessary framework to systematically evaluate and comprehend the solubility of this and similar molecules.

Foundational Principles: What Governs Solubility?

The adage "like dissolves like" provides a useful starting point, but a more nuanced understanding is required for scientific application.[7][8] The dissolution of a crystalline solute, such as this compound, into a solvent involves overcoming two primary energy barriers: the lattice energy of the solid (cohesive forces) and the energy required to create a cavity in the solvent. Dissolution is favored when these are offset by the formation of strong solute-solvent interactions (adhesive forces).[7]

Several key factors influence this process:

-

Polarity: The polarity of both the solute and the solvent is paramount. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[7] The dielectric constant is a common measure of a solvent's polarity and can be a useful guide in solvent selection.[7]

-

Hydrogen Bonding: The presence of hydrogen bond donors (e.g., the N-H group in the carbamate) and acceptors (e.g., the nitrogen in the pyridine ring and the carbonyl oxygens) on this compound allows for specific interactions with protic solvents (like alcohols) and other hydrogen bond-accepting solvents.

-

Molecular Structure and Size: The size and shape of the solute molecule affect how easily it can fit into the solvent structure.[3][9]

-

Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[3][9]

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H10N2O2 | [10] |

| Molecular Weight | 166.18 g/mol | [10] |

| IUPAC Name | ethyl N-pyridin-3-ylcarbamate | [10] |

| Physical Form | Solid | |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 3 (2 oxygens, 1 nitrogen) | [10] |

Experimental Determination: The Equilibrium Shake-Flask Method

To ensure accuracy and reproducibility, the thermodynamic equilibrium solubility must be determined. The shake-flask method is considered the gold standard for this purpose due to its reliability.[2][11] This method ensures that the solution has reached saturation and is in equilibrium with the solid API.[12]

Rationale for Method Selection

While high-throughput kinetic solubility assays are useful for early screening, they often overestimate true solubility by creating supersaturated solutions.[5][11][12] For the precise data needed in lead optimization and formulation, the thermodynamic (equilibrium) shake-flask method is superior.[5][13] It involves agitating an excess of the solid compound in the solvent for an extended period to ensure equilibrium is achieved. Subsequent quantification of the dissolved compound in the supernatant, typically by High-Performance Liquid Chromatography (HPLC), provides an accurate and sensitive measurement, free from interference from undissolved solids or impurities.[14]

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the shake-flask solubility determination method.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation of Slurries:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is critical to ensure a saturated solution is formed. A visual confirmation of undissolved solid should be present throughout the experiment.

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare each solvent in duplicate or triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial.[8][15] This step is crucial to remove any fine particulate matter that could interfere with the HPLC analysis.

-

Perform an appropriate, accurate dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Develop a validated HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

-

Prepare a series of standard solutions of the compound at known concentrations.[8]

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.

-

Inject the prepared (filtered and diluted) samples from the solubility experiment.

-

Determine the concentration in the diluted sample using the calibration curve equation.[8]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Results and Discussion: Interpreting Solubility Data

While specific experimental data for this compound is not widely published, we can predict trends and present a template for reporting results based on the principles discussed.

Table 1: Predicted Solubility Profile of this compound at 25°C

| Solvent | Dielectric Constant (Approx.) | Solvent Type | Predicted Solubility (Qualitative) | Rationale |

| Methanol | 32.7 | Polar, Protic | High | Strong H-bond donor/acceptor, polar. Interacts well with carbamate and pyridine. |

| Ethanol | 24.5 | Polar, Protic | High | Similar to methanol, good H-bonding capabilities.[16] |

| Acetone | 20.7 | Polar, Aprotic | Moderate to High | Polar with a strong H-bond acceptor (carbonyl) for the carbamate N-H. |

| Acetonitrile | 37.5 | Polar, Aprotic | Moderate | High polarity but a weaker H-bond acceptor than acetone. |

| Ethyl Acetate | 6.0 | Moderately Polar | Low to Moderate | Lower polarity and H-bond accepting strength. |

| Dichloromethane | 9.1 | Moderately Polar | Low to Moderate | Can act as a very weak H-bond acceptor; moderate polarity. |

| Toluene | 2.4 | Non-polar | Very Low | Lacks polarity and H-bonding sites to interact favorably with the solute. |

| Hexane | 1.9 | Non-polar | Very Low / Insoluble | Non-polar nature provides no favorable interactions. |

Discussion of Trends: The solubility of this compound is expected to be highest in polar, protic solvents like methanol and ethanol.[6] These solvents can engage in hydrogen bonding with both the donor (N-H) and acceptor sites (C=O, pyridine N) on the molecule. Polar aprotic solvents like acetone and acetonitrile should also be effective due to dipole-dipole interactions and their ability to accept hydrogen bonds.[17] As the solvent polarity decreases (e.g., ethyl acetate, toluene), the solubility is expected to drop significantly, as the energy required to break the solute's crystal lattice is no longer compensated by strong solute-solvent interactions.[7]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound in organic solvents. By employing the gold-standard shake-flask method coupled with precise HPLC quantification, researchers can generate the reliable thermodynamic solubility data essential for informed decision-making in process chemistry and formulation development. A thorough understanding of the interplay between the physicochemical properties of both the API and the solvent system is critical for predicting solubility trends and selecting appropriate systems for crystallization, purification, and drug delivery applications.

References

- 1. Solvent properties: Significance and symbolism [wisdomlib.org]

- 2. scispace.com [scispace.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. physchemres.org [physchemres.org]

- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 8. pharmaguru.co [pharmaguru.co]

- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 10. ethyl N-(pyridin-3-yl)carbamate | C8H10N2O2 | CID 235275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

- 16. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl Pyridin-3-ylcarbamate

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Ethyl pyridin-3-ylcarbamate (CAS 6276-11-5). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectra, explains the rationale behind experimental choices, and synthesizes the data to build a cohesive, validated structural profile of the molecule. By grounding our analysis in fundamental principles and authoritative data, this guide serves as a practical reference for the comprehensive characterization of this important heterocyclic building block.

Introduction: The Molecular Profile of this compound

This compound is a bifunctional organic molecule incorporating a pyridine ring, a secondary amine, and a carbamate ester. This unique combination of functional groups makes it a valuable intermediate in synthetic organic chemistry and a key building block in medicinal chemistry for the development of novel therapeutic agents. Its structure, with both hydrogen bond donor (N-H) and acceptor (pyridine nitrogen, carbonyl oxygen) sites, allows for diverse molecular interactions critical in drug-receptor binding.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or development program. Spectroscopic analysis provides the necessary evidence to verify molecular identity and purity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete analytical portrait of the molecule.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes C1 [label="C", pos="0,1!", color="#202124"]; C2 [label="C", pos="-0.87,0.5!", color="#202124"]; N3 [label="N", pos="-0.87,-0.5!", color="#4285F4"]; C4 [label="C", pos="0,-1!", color="#202124"]; C5 [label="C", pos="0.87,-0.5!", color="#202124"]; C6 [label="C", pos="0.87,0.5!", color="#202124"]; N7 [label="N", pos="-1.7,1.2!", color="#4285F4"]; C8 [label="C", pos="-2.5,1.9!", color="#202124"]; O9 [label="O", pos="-2.3,2.9!", color="#EA4335"]; O10 [label="O", pos="-3.6,1.5!", color="#EA4335"]; C11 [label="C", pos="-4.5,2.2!", color="#202124"]; C12 [label="C", pos="-5.4,1.5!", color="#202124"];

// Hydrogen nodes H1 [label="H", pos="-1.5,-0.9!", color="#5F6368"]; H2 [label="H", pos="0,-1.7!", color="#5F6368"]; H3 [label="H", pos="1.5,-0.9!", color="#5F6368"]; H4 [label="H", pos="1.5,0.9!", color="#5F6368"]; H_N7 [label="H", pos="-1.5,1.9!", color="#5F6368"]; H_C11_1 [label="H", pos="-4.7,2.9!", color="#5F6368"]; H_C11_2 [label="H", pos="-4.3,2.9!", color="#5F6368"]; H_C12_1 [label="H", pos="-5.6,0.8!", color="#5F6368"]; H_C12_2 [label="H", pos="-6.1,2.0!", color="#5F6368"]; H_C12_3 [label="H", pos="-5.2,0.8!", color="#5F6368"];

// Number labels for carbons L_C1 [label="2", pos="-0.1,1.3!", fontcolor="#34A853"]; L_C2 [label="3", pos="-1.2,0.7!", fontcolor="#34A853"]; L_C4 [label="4", pos="-0.3,-1.2!", fontcolor="#34A853"]; L_C5 [label="5", pos="1.2,-0.7!", fontcolor="#34A853"]; L_C6 [label="6", pos="1.2,0.7!", fontcolor="#34A853"]; L_C8 [label="C=O", pos="-2.9,1.9!", fontcolor="#34A853"]; L_C11 [label="CH₂", pos="-4.8,2.2!", fontcolor="#34A853"]; L_C12 [label="CH₃", pos="-5.7,1.5!", fontcolor="#34A853"];

// Bonds C1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- N7; N7 -- C8; C8 -- O9 [style=double]; C8 -- O10; O10 -- C11; C11 -- C12;

// Hydrogen bonds C4 -- H2; C5 -- H3; C6 -- H4; N3 -- H1; N7 -- H_N7; C11 -- H_C11_1; C11 -- H_C11_2; C12 -- H_C12_1; C12 -- H_C12_2; C12 -- H_C12_3; } end_dot Figure 1: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out connectivity and confirm the structure.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. For compounds with lower solubility or to observe N-H protons without exchange, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm). Its inclusion allows for accurate calibration of the chemical shift axis.

-

Acquisition: Record the spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution and sensitivity.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.45 | Doublet (d) | 1H | ~2.3 Hz | H-2 |

| ~8.42 | Doublet of Doublets (dd) | 1H | ~4.7, 1.4 Hz | H-6 |

| ~7.48 | Doublet of Doublets of Doublets (ddd) | 1H | ~8.4, 2.7, 1.4 Hz | H-4 |

| ~7.17 | Doublet of Doublets (dd) | 1H | ~8.4, 4.7 Hz | H-5 |

| ~4.22 | Quartet (q) | 2H | ~7.1 Hz | -O-CH₂ -CH₃ |

| ~1.23 | Triplet (t) | 3H | ~7.1 Hz | -O-CH₂-CH₃ |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is referenced from analogous compounds.[1]

Interpretation & Causality:

-

Pyridine Ring Protons (δ 7.1-8.5 ppm): The protons on the pyridine ring are significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the nitrogen atom and the aromatic ring current.

-

H-2 and H-6: These protons are adjacent to the electronegative nitrogen, causing them to be the most deshielded. Their specific positions and multiplicities are determined by their coupling to neighboring protons.

-

H-4 and H-5: These protons appear further upfield relative to H-2 and H-6, consistent with their positions on the pyridine ring. The complex splitting patterns (e.g., ddd for H-4) arise from coupling to multiple, non-equivalent neighboring protons, providing definitive structural information.

-

-

Ethyl Group Protons (δ 1.2-4.3 ppm): This is a classic ethyl ester pattern.

-

Methylene (-O-CH₂-): The quartet at ~4.22 ppm is characteristic of a CH₂ group adjacent to both an oxygen atom (deshielding) and a methyl group (coupling). The splitting into a quartet is due to the three neighboring protons of the methyl group (n+1 rule, 3+1=4).

-

Methyl (-CH₃): The triplet at ~1.23 ppm is due to the terminal methyl group. It is shifted upfield as it is further from the electronegative oxygen. Its signal is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

-

-

Carbamate Proton (-NH-): The N-H proton signal can be broad and its chemical shift is highly variable depending on solvent, concentration, and temperature. In CDCl₃, it may be difficult to observe, while in DMSO-d₆, it typically appears as a distinct, sharp singlet around δ 9-10 ppm.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~153.0 | C =O (Carbamate) |

| ~149.0 | C-2 |

| ~148.8 | C-6 |

| ~135.3 | C-4 |

| ~134.7 | C-3 |

| ~123.5 | C-5 |

| ~61.5 | -O-CH₂ -CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

Note: Data referenced from similar structures and publicly available databases.[2]

Interpretation & Causality:

-

Carbonyl Carbon (δ ~153.0 ppm): The carbamate carbonyl carbon is significantly deshielded, appearing far downfield. This is a highly characteristic shift for this functional group.

-

Pyridine Ring Carbons (δ 123-150 ppm): The aromatic carbons resonate in the expected region. The carbons directly attached to the nitrogen (C-2, C-6) are typically the most deshielded. The carbon bearing the carbamate substituent (C-3) is also identifiable within this region.

-

Ethyl Group Carbons (δ 14-62 ppm):

-

Methylene (-O-CH₂-): The carbon directly attached to the ester oxygen is deshielded, appearing around δ 61.5 ppm.

-

Methyl (-CH₃): The terminal methyl carbon is the most shielded carbon in the molecule, resonating upfield at ~14.5 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of key functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm, consistent contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Data & Interpretation

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3330 | Medium, Sharp | N-H Stretch | Secondary Amine (Carbamate) |

| ~3060 | Medium-Weak | C-H Stretch | Aromatic (Pyridine) |

| ~2980 | Medium-Weak | C-H Stretch | Aliphatic (Ethyl group) |

| ~1700-1750 | Strong, Sharp | C=O Stretch | Carbamate Ester |

| ~1540 | Medium-Strong | N-H Bend / C-N Stretch | Amide II Band |

| ~1250 | Strong | C-O Stretch | Ester |

Note: Frequencies are approximate and sourced from general correlation tables and data from analogous compounds.[3]

Interpretation & Causality:

-

N-H Stretch (~3330 cm⁻¹): The sharp peak in this region is a definitive indicator of the N-H bond in the carbamate linkage. Its position suggests some degree of hydrogen bonding.

-

C=O Stretch (~1700-1750 cm⁻¹): This is typically the most intense and prominent peak in the spectrum. Its high frequency and strong intensity are characteristic of a carbonyl group, and its specific location is consistent with a carbamate ester.[3]

-

C-H Stretches (2980-3060 cm⁻¹): The spectrum shows two types of C-H stretches: those just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic ethyl group.

-

"Fingerprint Region" (<1600 cm⁻¹): This region contains a complex series of absorptions, including the characteristic C-O stretch of the ester group (~1250 cm⁻¹) and the N-H bending vibration (~1540 cm⁻¹). These bands, while sometimes difficult to assign individually, collectively provide a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: MS Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile, thermally stable small molecules.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The compound will travel through the capillary column and be separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, it is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of EI causes the molecular ion to be a radical cation, which is often unstable and fragments in a predictable manner.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

MS Data & Interpretation

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 166 | [C₈H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 121 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 107 | [C₆H₅N₂]⁺ | Further fragmentation, potentially loss of CO |

| 94 | [C₅H₆N₂]⁺• | Aminopyridine radical cation |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Note: Fragmentation is predicted based on established chemical principles.[6]

Interpretation & Fragmentation Pathway:

The mass spectrum is expected to show a clear molecular ion peak at m/z 166, confirming the molecular weight.[4] The fragmentation pattern provides corroborating structural evidence. A primary and highly probable fragmentation pathway involves the cleavage of the ester group, a common route for carbamates and esters.[6]

dot digraph "MS_Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontsize=9];

M [label="[M]⁺•\nm/z = 166"]; F1 [label="[M - •OCH₂CH₃]⁺\nm/z = 121"]; F2 [label="[M - C₂H₅O• - CO]⁺\nm/z = 93"]; F3 [label="[C₅H₄N]⁺\nm/z = 78"];

M -> F1 [label="- •OC₂H₅"]; F1 -> F2 [label="- CO"]; F2 -> F3 [label="- NH"]; } end_dot Figure 2: A plausible fragmentation pathway for this compound under EI-MS.

-

Molecular Ion (m/z 166): The peak corresponding to the intact molecule minus one electron.

-

Loss of Ethoxy Radical (m/z 121): A common fragmentation is the alpha-cleavage at the ester, resulting in the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), yielding a stable acylium ion.

-

Loss of Carbon Monoxide (m/z 93): The resulting fragment at m/z 121 can then lose a neutral molecule of carbon monoxide (CO, 28 Da).

-

Formation of Pyridyl Cation (m/z 78): Further fragmentation can lead to the formation of the pyridyl cation or related ions.

Conclusion: A Synthesized Spectroscopic Profile

The collective spectroscopic data provides an unambiguous and self-validating confirmation of the structure of this compound.

-

NMR spectroscopy definitively maps the carbon-hydrogen framework, confirming the presence and connectivity of the pyridine ring and the ethyl carbamate side chain.

-

IR spectroscopy provides rapid and clear evidence for the key functional groups: the N-H bond, the strong C=O of the carbamate, and the aromatic and aliphatic C-H bonds.

-

Mass spectrometry confirms the precise molecular weight of 166.18 g/mol and shows a fragmentation pattern consistent with the proposed structure, notably the characteristic loss of the ethoxy group.

Together, these techniques form the cornerstone of analytical characterization, ensuring the identity, purity, and structural integrity of this compound for its application in research and development.

References

- 1. 3-Ethylpyridine(536-78-7) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]

- 4. ethyl N-(pyridin-3-yl)carbamate | C8H10N2O2 | CID 235275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Ethyl n-(pyridin-3-yl)carbamate (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

The Ascendance of Pyridinyl Carbamates: A Technical Guide to Their Discovery, Synthesis, and Mechanism of Action

Introduction: From Pest Control to Neurological Therapeutics

The journey of the carbamate functional group in the annals of science is a compelling narrative of chemical serendipity and rational drug design. Initially rising to prominence in the mid-20th century as potent insecticides, these organic compounds, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, have undergone a remarkable transformation in their application, evolving from agents of pest control to sophisticated modulators of neurological function. This in-depth technical guide charts the discovery and historical background of a particularly significant subclass: the pyridinyl carbamates. We will explore the chemical ingenuity behind their synthesis, dissect their intricate mechanism of action as powerful enzyme inhibitors, and illuminate the structure-activity relationships that have guided their development into promising therapeutic agents for neurodegenerative diseases. For the discerning researcher, scientist, and drug development professional, this guide offers a comprehensive exploration of the core scientific principles and practical methodologies that underpin this important class of molecules.

Historical Lineage: The Genesis of Carbamate-Based Enzyme Inhibitors

The story of pyridinyl carbamates is intrinsically linked to the broader history of carbamate chemistry. The insecticidal properties of carbamates were first recognized in the 1930s, leading to their development and widespread use in agriculture by the 1940s.[1] These synthetic compounds were designed as more environmentally labile alternatives to the persistent organochlorine pesticides.[1] The foundational understanding of their biological activity stemmed from their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and vertebrates.[2]

A pivotal moment in the transition of carbamates from agriculture to medicine was the study of physostigmine, a naturally occurring alkaloid isolated from the Calabar bean. Physostigmine, a potent AChE inhibitor, contains a carbamate moiety and served as the archetypal molecule for the development of synthetic carbamate-based drugs.[3] The early synthetic carbamate insecticides, such as carbaryl, were direct structural analogs of physostigmine.[3]

The conceptual leap to pyridinyl carbamates arose from the quest to refine the pharmacological properties of these early carbamates for human therapeutic use. The introduction of the pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, offered a versatile scaffold to modulate physicochemical properties such as solubility, basicity, and the potential for specific interactions with biological targets.[4] This strategic incorporation of the pyridinyl moiety marked a significant step in the evolution of carbamates from broad-spectrum insecticides to targeted human medicines.

The Art of Synthesis: Constructing the Pyridinyl Carbamate Core

The synthesis of pyridinyl carbamates can be achieved through several reliable and adaptable chemical strategies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the carbamate nitrogen, as well as the availability of starting materials. Here, we detail the most prevalent and field-proven methodologies.

General Synthetic Pathways

The construction of the pyridinyl carbamate scaffold typically involves the formation of the carbamate linkage by reacting a pyridinyl alcohol or a pyridinyl amine with a suitable carbamoylating agent. Three primary strategies dominate the synthetic landscape:

-

Reaction with Isocyanates: This is a direct and often high-yielding method where a pyridinyl alcohol (pyridinol) or a pyridinyl oxime is reacted with an appropriate isocyanate. The lone pair of electrons on the oxygen atom of the hydroxyl or oxime group attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the carbamate.[5][6]

-

Reaction with Haloformates: In this approach, a pyridinyl amine is treated with a haloformate, such as phenyl chloroformate or benzyl chloroformate, in the presence of a base like triethylamine. The base deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the carbonyl carbon of the haloformate, with the subsequent displacement of the halide leaving group.[1][7]

-

Transesterification: This method involves the reaction of a pyridinol with a pre-existing carbamate, such as a methyl or ethyl carbamate, in the presence of a Lewis acid catalyst at elevated temperatures. This process is particularly useful for synthesizing N-substituted carbamates and offers an isocyanate-free synthetic route.[4]

Caption: Key synthetic routes to pyridinyl carbamates.

Detailed Experimental Protocol: Synthesis of 3-Pyridylmethyl N-methylcarbamate

This protocol provides a representative step-by-step methodology for the synthesis of a simple pyridinyl carbamate via the isocyanate route, a common and efficient method.

Materials:

-

3-Pyridylcarbinol (3-pyridinemethanol)

-

Methyl isocyanate

-

Anhydrous benzene

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridylcarbinol (1 equivalent) in anhydrous benzene.

-

Addition of Isocyanate: To the stirred solution, add methyl isocyanate (1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Upon completion, the product, 3-pyridylmethyl N-methylcarbamate, will often precipitate out of the benzene solution. If precipitation is not complete, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration and wash with a small amount of cold benzene or an appropriate solvent to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.[6]

Self-Validation: The identity and purity of the synthesized 3-pyridylmethyl N-methylcarbamate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the desired chemical structure.

Mechanism of Action: The Molecular Dance of Acetylcholinesterase Inhibition

The primary therapeutic utility of many pyridinyl carbamates lies in their ability to act as potent inhibitors of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process that terminates the nerve signal. By inhibiting AChE, pyridinyl carbamates increase the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of Alzheimer's disease, where there is a deficit in cholinergic function.[8]

The Carbamylation Reaction: A Pseudo-Irreversible Inhibition

Unlike reversible inhibitors that bind and dissociate from the enzyme, carbamates act as "pseudo-irreversible" or "slow-reversible" inhibitors. The inhibition process involves a two-step mechanism:

-

Formation of a Michaelis Complex: The pyridinyl carbamate first binds non-covalently to the active site of AChE, forming a Michaelis-like complex.

-

Carbamylation of the Catalytic Serine: The catalytic serine residue in the active site of AChE attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, followed by the expulsion of the pyridinyl alcohol leaving group and the formation of a stable, carbamylated enzyme.[9]

This carbamylated enzyme is catalytically inactive. The regeneration of the active enzyme occurs through a slow hydrolysis of the carbamate-serine bond, which can take minutes to hours, in stark contrast to the microsecond timescale of acetylcholine hydrolysis.[10]

References

- 1. Novel pyridinium derivatives as inhibitors for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. US4810796A - Preparation of pyridinol carbamate - Google Patents [patents.google.com]

- 5. 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates | MDPI [mdpi.com]

- 9. Development of naringenin-O-carbamate derivatives as multi-target-directed liagnds for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of Ethyl Pyridin-3-ylcarbamate

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of molecular therapeutics, this guide offers a comprehensive exploration of Ethyl Pyridin-3-ylcarbamate. While direct and extensive research on this specific molecule is emerging, the pyridin-3-yl and carbamate moieties are well-established pharmacophores present in a multitude of biologically active compounds. This document serves as a technical exploration of the potential biological activities of this compound, drawing upon robust evidence from structurally related analogues and derivatives. By examining the established activities of these related molecules, we can logically infer and propose promising avenues for future investigation into the therapeutic utility of this compound. This guide is designed not as a definitive statement of its biological profile, but as a well-reasoned, evidence-based roadmap for its scientific exploration.

Core Compound Profile: this compound

Ethyl N-(pyridin-3-yl)carbamate, a molecule with the chemical formula C8H10N2O2, presents a fascinating scaffold for medicinal chemistry.[1] Its structure marries the aromatic, electron-withdrawing pyridine ring with the versatile carbamate functional group. This combination imparts specific physicochemical properties that are frequently sought after in drug design, including potential hydrogen bonding capabilities and a degree of metabolic stability.

| Property | Value | Source |

| Molecular Weight | 166.18 g/mol | [1] |

| PubChem CID | 235275 | [1] |

| CAS Number | 6276-11-5 | [2][3][4] |

The synthesis of this compound can be achieved through several established chemical routes, including the reaction of 3-aminopyridine with ethyl chloroformate or through a Hofmann rearrangement of nicotinamide in the presence of an alcohol.[5] Its utility as a synthetic intermediate is well-documented, serving as a building block for more complex molecules with demonstrated biological activities.[5]

Potential Anticancer Activity: A Multifaceted Approach

The pyridinyl and carbamate motifs are prevalent in a wide array of anticancer agents, suggesting that this compound could serve as a valuable starting point for the development of novel oncologic therapeutics.[6][7][8][9] The potential anticancer mechanisms are likely to be diverse, targeting various hallmarks of cancer.

Kinase Inhibition: Targeting Aberrant Signaling

A significant number of kinase inhibitors feature a pyridine core, which often serves as a crucial pharmacophore for binding to the ATP-binding pocket of various kinases.[10] Derivatives of pyridin-3-yl pyrimidines have shown potent inhibitory activity against the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia.[11][12]

Proposed Mechanism of Action: The pyridine nitrogen of this compound could act as a hydrogen bond acceptor, a common interaction in the hinge region of kinase ATP-binding sites. The overall scaffold could be optimized through medicinal chemistry to enhance potency and selectivity for specific kinases implicated in cancer progression.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A representative protocol to assess the kinase inhibitory potential of this compound and its derivatives would involve a well-established method such as a radiometric assay or a fluorescence-based assay.

-

Enzyme and Substrate Preparation: Recombinant human kinase (e.g., Bcr-Abl) and a suitable substrate (e.g., a peptide with a tyrosine residue for phosphorylation) are prepared in an appropriate assay buffer.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

-

Assay Reaction: The kinase, substrate, and ATP (spiked with γ-³²P-ATP for radiometric assays) are incubated with the test compound at room temperature.

-

Detection:

-

Radiometric Assay: The reaction mixture is spotted onto a phosphocellulose membrane, which is then washed to remove unincorporated ³²P-ATP. The radioactivity on the membrane, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

-

Fluorescence-Based Assay: An antibody specific for the phosphorylated substrate is used in conjunction with a fluorescently labeled secondary antibody or a fluorescence resonance energy transfer (FRET) pair to quantify the extent of phosphorylation.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Pyruvate Kinase M2 (PKM2) Activation

Recent studies have identified pyridin-3-ylmethyl carbamodithioic esters as activators of Pyruvate Kinase M2 (PKM2), a key enzyme in the Warburg effect, a metabolic hallmark of cancer.[13][14] Activation of PKM2 can reprogram cancer cell metabolism, leading to reduced proliferation.

Proposed Mechanism of Action: While the carbamate in this compound differs from the carbamodithioate in the reported activators, the shared pyridin-3-yl moiety suggests a potential interaction with the allosteric binding site of PKM2. Further structural modifications could enhance this activity.

Experimental Protocol: PKM2 Activation Assay

-

Recombinant PKM2: Purified recombinant human PKM2 is used.

-

Assay Components: The assay mixture contains phosphoenolpyruvate (PEP), ADP, and a lactate dehydrogenase (LDH)/NADH coupled system in a suitable buffer.

-

Compound Incubation: Serial dilutions of this compound are added to the assay mixture.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of PKM2. The conversion of NADH to NAD+ by LDH, which is coupled to the production of pyruvate by PKM2, is monitored by the decrease in absorbance at 340 nm over time.

-

Data Analysis: The rate of the reaction is calculated for each compound concentration. The AC50 value (the concentration required for 50% of maximal activation) is determined from a dose-response curve.

Potential as an Enzyme Inhibitor: Beyond Kinases

The carbamate functional group is a well-known feature in various enzyme inhibitors, often acting as a "warhead" that covalently modifies a key active site residue, typically a serine.[15] This suggests that this compound could exhibit inhibitory activity against a range of hydrolases.

Cholinesterase Inhibition

Carbamates are a classic class of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[16] Pyridinium derivatives containing a carbamate moiety have been shown to be potent AChE inhibitors.[16]

Proposed Mechanism of Action: this compound could act as a carbamoylating agent of the active site serine in cholinesterases. The pyridin-3-yl group would serve as the "leaving group" following nucleophilic attack by the serine hydroxyl.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

-

Enzyme and Substrate: Purified AChE (from electric eel) or BuChE (from equine serum) and the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) are used.

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.

-

Assay Procedure: The enzyme is pre-incubated with varying concentrations of this compound. The substrate is then added, and the reaction is initiated. The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measurement: The rate of color formation is monitored spectrophotometrically at 412 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Aryl carbamates have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[17][18] A significant increase in activity was observed when a phenyl ring was replaced with a pyridin-3-yl heterocycle, suggesting the importance of this moiety for potent inhibition.[17]

Proposed Mechanism of Action: Similar to cholinesterase inhibition, this compound is hypothesized to act as a covalent modifier of the catalytic serine nucleophile in the FAAH active site.[15] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbamate carbonyl, making it more susceptible to nucleophilic attack.

Experimental Protocol: FAAH Inhibition Assay

-

Enzyme Source: Rat brain homogenate or recombinant human FAAH can be used as the enzyme source.

-

Fluorogenic Substrate: A fluorogenic substrate such as N-(2-hydroxyethyl)-4-pyren-1-ylbutanamide is employed.

-

Assay Procedure: The enzyme source is incubated with various concentrations of this compound. The fluorogenic substrate is then added.

-

Detection: The hydrolysis of the substrate by FAAH releases a fluorescent product, and the increase in fluorescence is measured over time using a fluorometer.

-

Data Analysis: The rate of the reaction is determined, and the IC50 value is calculated from the dose-response curve.

Potential Antibacterial Activity

Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have demonstrated strong antibacterial activity against Gram-positive bacteria.[19] While the oxazolidinone ring is a key pharmacophore in this class of antibiotics, the presence of the pyridin-3-yl moiety is crucial for their activity.

Proposed Mechanism of Action: The precise mechanism for these specific derivatives is under investigation, but oxazolidinones generally inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The pyridin-3-yl group may contribute to the binding affinity and pharmacokinetic properties of the compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli).

-

Culture Medium: A suitable broth medium, such as Mueller-Hinton broth, is used.

-

Microdilution Method:

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plates are incubated at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Summary of Potential Biological Activities and IC50/GI50 Data from Related Compounds

| Compound Class | Biological Activity | Target | Cell Lines/Enzyme Source | IC50/GI50 | Reference |

| Carbamate derivatives of melampomagnolide B | Anticancer | Not specified | CCRF-CEM (Leukemia) | 620 nM | [6] |

| Pyridin-3-yl pyrimidines | Anticancer | Bcr-Abl | Not specified | Potent inhibition | [11] |

| Pyridine derivatives | Anticancer, PDE3A Inhibition | PDE3A | HeLa, MCF-7 | 3.76 nM (PDE3A), 34.3 µM (HeLa) | [20] |

| Aryl carbamates | FAAH Inhibition | FAAH | Rat brain homogenate | 0.002–0.004 µM | [17] |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Antibacterial | Not specified | Gram-positive bacteria | Strong activity | [19] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecular scaffold. The extensive body of literature on related pyridinyl and carbamate-containing compounds strongly suggests a high potential for diverse biological activities, including anticancer, enzyme inhibitory, and antibacterial effects. This technical guide provides a foundational framework for initiating a comprehensive investigation into the therapeutic potential of this compound.

Future research should focus on:

-

Systematic Screening: Evaluating this compound in a broad range of in vitro assays targeting the activities outlined in this guide.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological activities.

-

In Vivo Efficacy and Safety: Progressing promising lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

The journey from a simple chemical entity to a life-saving therapeutic is long and arduous, but it begins with a thorough understanding of the molecule's potential. It is our hope that this guide will serve as a catalyst for the scientific community to unlock the full therapeutic promise of this compound.

References

- 1. ethyl N-(pyridin-3-yl)carbamate | C8H10N2O2 | CID 235275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. 6276-11-5|this compound|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 6. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of potential anticancer agents: alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbamate derivatives of colchicine show potent activity towards primary acute lymphoblastic leukemia and primary breast cancer cells-in vitro and ex vivo study. | Sigma-Aldrich [merckmillipore.com]

- 9. mdpi.com [mdpi.com]

- 10. chemicalkinomics.com [chemicalkinomics.com]

- 11. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 13. New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel pyridinium derivatives as inhibitors for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of literature on the synthesis of Ethyl pyridin-3-ylcarbamate.

An In-depth Technical Guide to the Synthesis of Ethyl Pyridin-3-ylcarbamate

This guide provides a comprehensive review of the synthetic methodologies for this compound, a pivotal intermediate in modern pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document delves into the core synthetic routes, analyzes the causality behind experimental choices, and presents field-proven protocols.

Introduction: The Significance of this compound

This compound (CAS No: 6276-11-5, Molecular Formula: C₈H₁₀N₂O₂) is a carbamate derivative of 3-aminopyridine.[1][2] Its structural importance lies in its role as a versatile building block, particularly in the synthesis of more complex heterocyclic structures. Notably, it serves as a key precursor for piperidin-3-ylcarbamate compounds, which are integral intermediates in the manufacturing of certain treatments for diabetes.[3][4] The efficient and scalable synthesis of this compound is therefore a critical consideration for the pharmaceutical industry. This guide will explore the predominant synthetic strategies, focusing on reaction mechanisms, process optimization, and detailed experimental procedures.

Chapter 1: The Primary Synthesis Route: N-Acylation of 3-Aminopyridine

The most direct and widely adopted method for synthesizing this compound is the N-acylation (or carbamation) of 3-aminopyridine using an acylating agent like ethyl chloroformate.[3][4][5] This approach is favored for its reliability, straightforward execution, and scalability.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The core of this synthesis is a classic nucleophilic acyl substitution reaction. The amino group (-NH₂) on the 3-aminopyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group.

A crucial aspect of this reaction is the concurrent production of hydrochloric acid (HCl). The pyridine ring itself is basic, but the generated HCl can protonate the starting 3-aminopyridine, rendering it non-nucleophilic and halting the reaction. To prevent this, an external base is typically added to act as an acid scavenger. Common choices include tertiary amines like triethylamine or even an excess of pyridine itself.[6][7] In aqueous media, an inorganic base such as sodium hydroxide can be used to maintain the optimal pH.[8]

Process Parameters and Optimization

The efficiency and purity of the final product are highly dependent on several key parameters:

-

Choice of Base: The base must be strong enough to neutralize the generated HCl but not so strong as to induce unwanted side reactions, such as the hydrolysis of the ethyl chloroformate reactant or the carbamate product. Triethylamine is a common and effective choice in organic solvents.[6]

-

Solvent System: The choice of solvent is critical for managing reaction temperature, and solubility of reactants and intermediates. Dichloromethane (DCM) and other chlorinated solvents are frequently used due to their inertness and ease of removal post-reaction.[6][9] Aqueous systems can also be employed, particularly in large-scale industrial processes.[8]

-

Temperature Control: The reaction is exothermic. The addition of ethyl chloroformate is typically performed at reduced temperatures (0–10 °C) to control the reaction rate, minimize side-product formation, and ensure safety.[7][8] After the initial addition, the reaction is often allowed to warm to room temperature to proceed to completion.[7]

-

Stoichiometry: A slight excess of ethyl chloroformate is sometimes used to ensure complete consumption of the 3-aminopyridine. The amount of base is typically stoichiometric or in slight excess relative to the ethyl chloroformate.

Data Summary: Acylation Conditions

The following table summarizes various reported conditions for the acylation of aminopyridines, providing a comparative overview for process development.

| Starting Material | Acylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 3-Aminopyridine | Ethyl Chloroformate | 20% NaOH (aq) | Water | 0–15 °C | Not specified | [8] |

| 4-Aminopyridine | Ethyl Chloroformate | Triethylamine | Dichloromethane | Not specified | High | [6] |

| Aniline Derivatives | Ethyl Chloroformate | Pyridine | Benzene | 10 °C to 25 °C | Not specified | [7] |

| 2-(N-methylamino)-3-hydroxymethylpyridine Derivative | Ethyl Chloroformate | Diisopropylethylamine | Dichloromethane | Room Temp to 40°C | 70-80% | [9] |

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example derived from common laboratory practices for the N-acylation of an aminopyridine.[6][7]

Materials:

-

3-Aminopyridine (1.0 eq)

-

Ethyl Chloroformate (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (aq)

-

Saturated Sodium Bicarbonate Solution (aq)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add ethyl chloroformate (1.1 eq), diluted in a small amount of DCM, dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and unreacted 3-aminopyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a solid of high purity.

Workflow Diagram: N-Acylation of 3-Aminopyridine

Caption: Workflow for the synthesis of this compound.

Chapter 2: Alternative Synthetic Strategies

While N-acylation is the predominant route, alternative methods exist and offer different advantages, such as avoiding haloformates or utilizing different starting materials.

Hofmann Rearrangement of Nicotinamide

The Hofmann rearrangement offers a classical alternative for converting an amide to an amine with one fewer carbon atom. In this context, nicotinamide (pyridine-3-carboxamide) can be treated with a reagent like bromine or N-bromosuccinimide in the presence of a strong base and an alcohol (ethanol). This process transforms the amide into an isocyanate intermediate, which is then trapped by the ethanol solvent to form the desired ethyl carbamate. While mechanistically elegant, this route is often considered less preferable than direct acylation for industrial applications due to the handling of hazardous reagents and potentially lower yields.[3][5][10]

Catalyst-Free Synthesis from Hetaryl Ureas

A more modern and environmentally conscious approach involves the reaction of N-pyridin-3-yl urea with an alcohol.[11] This method can proceed without a catalyst and avoids the use of corrosive haloformates. The reaction is believed to proceed through the thermal decomposition of the urea to form a pyridin-3-yl isocyanate intermediate, which is subsequently trapped by the alcohol. This strategy aligns with green chemistry principles by offering a potentially safer and more atom-economical pathway.[11]

Logical Comparison of Synthetic Routes

Caption: Comparison of primary synthetic routes to the target compound.

Chapter 3: Purification and Characterization

Work-up and Purification Techniques

Regardless of the synthetic route, achieving high purity is paramount for pharmaceutical intermediates.

-

Extraction and Washing: As detailed in the N-acylation protocol, a standard aqueous work-up is effective for removing inorganic salts, acidic or basic impurities, and water-soluble reagents.[7]

-

Recrystallization: This is the most common method for purifying the final solid product. The selection of an appropriate solvent system is key to obtaining high-purity crystals with a good recovery rate.[12][13]

-

Chromatography: For challenging purifications or small-scale synthesis, silica gel column chromatography can be employed to separate the target compound from closely related impurities.[12]

Analytical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) verifies the exact molecular weight and elemental composition.[6]

-

Chromatographic Purity: HPLC is the standard method for determining the purity of the final compound, often aiming for >99% for pharmaceutical applications.[9]

Conclusion

The synthesis of this compound is a well-established process, with the N-acylation of 3-aminopyridine using ethyl chloroformate standing out as the most robust and scalable method. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature and the effective neutralization of the HCl byproduct. While alternative routes like the Hofmann rearrangement and catalyst-free methods from ureas exist, the direct acylation approach remains the industry standard for its efficiency and reliability. Continued research into greener, safer, and more atom-economical syntheses will be valuable for the sustainable production of this important pharmaceutical intermediate.

References

- 1. 6276-11-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [oakwoodchemical.com]

- 3. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 4. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 5. EP2269986A1 - Procédé de fabrication d un composé pipéridin-3-ylcarbamate et procédé de résolution optique de celui-ci - Google Patents [patents.google.com]